molecular formula C14H15NO3S B4776889 N-(3,4-dimethoxyphenyl)-5-methyl-2-thiophenecarboxamide

N-(3,4-dimethoxyphenyl)-5-methyl-2-thiophenecarboxamide

Cat. No. B4776889
M. Wt: 277.34 g/mol
InChI Key: MOHCBKVYCJWYAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(3,4-dimethoxyphenyl)-5-methyl-2-thiophenecarboxamide involves complex reactions. For instance, a related compound was synthesized through the reaction of 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and semicarbazide, demonstrating the intricate steps involved in creating such molecules (Prabhuswamy et al., 2016). Another example is the 'one-pot' reductive cyclization process used to synthesize 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, highlighting the diversity of synthesis routes for these compounds (Bhaskar et al., 2019).

Molecular Structure Analysis

The molecular structure of these compounds is often complex, with crystallographic studies revealing detailed insights. Single crystal X-ray diffraction studies are commonly employed to determine the crystal structure, showcasing the molecule's arrangement in the triclinic crystal system and highlighting the importance of hydrogen bond interactions in stabilizing the crystal and molecular structure (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of this compound derivatives are notable for their complexity and variety. These compounds participate in various chemical reactions, leading to the formation of new compounds with unique properties. For example, the synthesis processes involve condensation reactions, cyclization, and reductive cyclization, demonstrating the compounds' reactive versatility (Bhaskar et al., 2019).

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of new compounds like this one is crucial for the development of new drugs and materials. Future research could focus on synthesizing this compound and studying its properties and potential applications .

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-5-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-9-4-7-13(19-9)14(16)15-10-5-6-11(17-2)12(8-10)18-3/h4-8H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHCBKVYCJWYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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